molecular formula C7H13N B1289259 6-Azaspiro[2.5]octane CAS No. 872-64-0

6-Azaspiro[2.5]octane

Cat. No.: B1289259
CAS No.: 872-64-0
M. Wt: 111.18 g/mol
InChI Key: GIBPTWPJEVCTGR-UHFFFAOYSA-N
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Description

6-Azaspiro[25]octane is a heterocyclic compound with the molecular formula C7H13N It features a spiro-connected bicyclic structure, where a nitrogen atom is incorporated into the ring system

Mechanism of Action

Target of Action

The primary target of 6-Azaspiro[2.5]octane is the human glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor plays a crucial role in regulating insulin release, plasma glucose levels, gastric emptying, satiety, food intake, and weight loss in humans .

Mode of Action

This compound acts as a small molecule agonist of the GLP-1 receptor . Upon activation of the GLP-1 receptor, it stimulates insulin release, lowers plasma glucose levels, delays gastric emptying, increases satiety, suppresses food intake, and affords weight loss in humans .

Biochemical Pathways

The activation of the GLP-1 receptor by this compound leads to a series of biochemical reactions. These reactions result in the stimulation of insulin release, reduction of plasma glucose levels, delay of gastric emptying, increase in satiety, suppression of food intake, and weight loss .

Pharmacokinetics

The pharmacokinetic properties of 6-Azaspiro[2It’s worth noting that the delivery of peptide-based agonists like glp-1 often requires subcutaneous injection, which can reduce patient utilization . Small molecules like this compound that can be orally absorbed may offer improved patient compliance and the opportunity for co-formulation with other oral therapeutics .

Result of Action

The activation of the GLP-1 receptor by this compound has several beneficial effects. It stimulates insulin release, lowers plasma glucose levels, delays gastric emptying, increases satiety, suppresses food intake, and affords weight loss in humans . These attributes make it a valuable tool for the treatment of type 2 diabetes mellitus and obesity .

Biochemical Analysis

Biochemical Properties

6-Azaspiro[2.5]octane plays a significant role in biochemical reactions, particularly as a small molecule agonist of the human glucagon-like peptide-1 receptor . This interaction suggests that this compound can influence glucose metabolism and insulin secretion. Additionally, it has been shown to interact with enzymes such as pyrazinamidase, which is involved in the biosynthesis of coenzyme A . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing metabolic pathways.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as an agonist of the glucagon-like peptide-1 receptor, this compound can enhance insulin secretion in pancreatic beta cells, thereby impacting glucose homeostasis . Additionally, its interaction with pyrazinamidase suggests potential effects on cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an agonist of the glucagon-like peptide-1 receptor, it binds to this receptor and activates downstream signaling pathways that promote insulin secretion . Furthermore, its interaction with pyrazinamidase involves enzyme inhibition, which can affect the biosynthesis of coenzyme A and subsequently influence metabolic processes . These binding interactions and enzyme modulations are crucial for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound is stable under inert atmosphere and at temperatures between 2-8°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin secretion and improve glucose tolerance . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in metabolic processes and enzyme activities . These dosage-dependent effects are critical for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and coenzyme A biosynthesis. Its interaction with the glucagon-like peptide-1 receptor influences glucose homeostasis by enhancing insulin secretion . Additionally, its inhibition of pyrazinamidase affects the biosynthesis of coenzyme A, which is essential for various metabolic processes . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the glucagon-like peptide-1 receptor on pancreatic beta cells . The compound’s distribution is crucial for its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, its localization to the plasma membrane of pancreatic beta cells enables its interaction with the glucagon-like peptide-1 receptor and subsequent activation of insulin secretion pathways . Understanding these localization mechanisms is essential for elucidating the compound’s function and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[2.5]octane typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This method is economically feasible and involves a strong exothermic reaction with significant gas release . The reaction is carried out under controlled conditions to ensure safety and efficiency.

Industrial Production Methods: In industrial settings, the production of this compound can be optimized using a microreaction system. This system allows for precise control of the process, including droplet dispersion, temperature control, reaction time control, and fast continuous phase separation. The concentration of the product obtained through this method is significantly higher than that obtained through batch technology .

Chemical Reactions Analysis

Types of Reactions: 6-Azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The nitrogen atom in the ring system can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

6-Azaspiro[2.5]octane has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Ethyl-4-methylpiperidine
  • 1-Oxa-2-azaspiro[2.5]octane

Comparison: 6-Azaspiro[2.5]octane is unique due to its spiro-connected bicyclic structure and the incorporation of a nitrogen atom in the ring system. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties. For instance, while 4-Ethyl-4-methylpiperidine and 1-Oxa-2-azaspiro[2.5]octane share some structural similarities, they differ in their functional groups and overall reactivity .

Properties

IUPAC Name

6-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7(1)3-5-8-6-4-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBPTWPJEVCTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625605
Record name 6-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-64-0
Record name 6-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Azaspiro[2.5]octane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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